![molecular formula C24H32N2O2 B2855793 Fmoc-DANon HCl CAS No. 1822868-57-4](/img/structure/B2855793.png)
Fmoc-DANon HCl
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Overview
Description
Synthesis Analysis
The synthesis of Fmoc-protected amino acids involves the use of the Fmoc group as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . An alternative method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The synthesis process is optimized for a broad scope of amino esters .Molecular Structure Analysis
The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .Physical And Chemical Properties Analysis
The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Scientific Research Applications
Self-Assembly and Functional Materials
Fmoc-modified amino acids and short peptides, which include Fmoc-DANon HCl, are known for their self-assembly properties. These bio-inspired building blocks are pivotal in fabricating functional materials due to the hydrophobicity and aromaticity of the Fmoc moiety. This characteristic promotes the association of building blocks, enabling applications in cell cultivation, bio-templating, optical materials, drug delivery systems, and therapeutic and antibiotic properties (Kai Tao et al., 2016).
Hydrogels for Biomedical Applications
The development of hydrogels from Fmoc-peptides, including Fmoc-DANon HCl, offers a platform for creating materials that support tissue engineering, axonal regeneration, and controlled drug delivery. These hydrogels provide 3D scaffolds for cell growth, exemplified by the incorporation of bioactive sequences like RGD into hydrogels, presenting opportunities for developing cell-adhesive biomedical scaffolds (R. Orbach et al., 2009).
Analytical and Chromatographic Applications
Fmoc-DANon HCl plays a role in analytical chemistry, particularly in improved high-performance liquid chromatography (HPLC) methods for amino acid separation. Derivatization with Fmoc, including Fmoc-DANon HCl, allows for high-throughput analysis and baseline resolution of common Fmoc-amino acids, supporting protein identification and quality control in biological samples (K. Ou et al., 1996).
Structural and Mechanical Properties of Hydrogels
The rheological and structural properties of Fmoc-peptide-based hydrogels, derived from molecules like Fmoc-DANon HCl, are crucial for their medical applications. Investigations into the biophysical properties of these hydrogels reveal insights into their self-assembly processes and the role of aromatic interactions, aiding in the design of scaffolds for regenerative medicine and drug delivery systems (R. Orbach et al., 2012).
Bone Regeneration and Biomimetic Scaffolds
Research into arginine-presenting peptide hydrogels decorated with hydroxyapatite, utilizing Fmoc-modified peptides, highlights their potential in bone tissue engineering. These hydrogels exhibit high mechanical strength and support cell adhesion and viability, suggesting their suitability as biomaterials for bone regeneration (M. Ghosh et al., 2017).
Mechanism of Action
Target of Action
The primary target of Fmoc-DANon HCl is the amine group of amino acids . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in the chemical synthesis of peptides . The development of the base-labile Fmoc group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
The fmoc group is known to be stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region (λmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .
Result of Action
The result of the action of Fmoc-DANon HCl is the protection of the amine group in amino acids, allowing for the synthesis of complex peptides . The Fmoc group is removed by base, revealing the amine group and allowing it to participate in peptide bond formation .
Action Environment
The action of Fmoc-DANon HCl is influenced by environmental factors such as pH and temperature . The Fmoc group is base-labile, meaning it is removed in basic conditions . Furthermore, Fmoc-Cl, used to introduce the Fmoc group, is sensitive to moisture and heat .
Future Directions
Fmoc-derivatized peptides have been used to form self-assembling hydrogels, which have potential applications in biomedicine . These hydrogels are suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . Future research may focus on optimizing the properties of these hydrogels for specific applications .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(9-aminononyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2.ClH/c25-16-10-4-2-1-3-5-11-17-26-24(27)28-18-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23;/h6-9,12-15,23H,1-5,10-11,16-18,25H2,(H,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQITFJZXOOPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-DANon HCl |
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